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Compound of Interest

Compound Name: Antitumor agent-191

Cat. No.: B15565381 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antitumor agent-191 is a novel, potent, and selective small molecule inhibitor of

MEK1 and MEK2 (MEK1/2). The RAS-RAF-MEK-ERK signaling pathway is a critical cascade

that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this

pathway, often through mutations in RAS or RAF, is a hallmark of many human cancers,

making its components key therapeutic targets.[1][2][3] Antitumor agent-191 targets MEK1/2,

the dual-specificity kinases that phosphorylate and activate ERK1/2.[3] By inhibiting MEK,

Antitumor agent-191 is designed to block downstream signaling, thereby inhibiting tumor cell

proliferation and survival. These notes provide essential data and protocols for the preclinical in

vivo evaluation of Antitumor agent-191.

Quantitative Data Summary
The following tables summarize key in vivo data for Antitumor agent-191 derived from studies

in immunodeficient mice.

Table 1: Maximum Tolerated Dose (MTD) of Antitumor Agent-191 in Naïve Athymic Nude

Mice
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Route of
Administrat
ion

Dosing
Schedule

Dose
(mg/kg)

Mean Body
Weight
Change (%)

Observatio
ns /
Toxicities

MTD
Determinati
on

Oral (p.o.)

Once Daily

(QD) for 7

days

25 +1.5%

No adverse

effects

observed

-

Oral (p.o.)

Once Daily

(QD) for 7

days

50 -2.8%

No adverse

effects

observed

50 mg/kg

Oral (p.o.)

Once Daily

(QD) for 7

days

100 -12.5%
Mild lethargy,

ruffled fur

Exceeded

MTD

Oral (p.o.)

Once Daily

(QD) for 7

days

200 -21.0%

Significant

lethargy,

hunched

posture

Exceeded

MTD

MTD is defined as the highest dose that does not cause mortality, overt signs of toxicity, or

more than a 20% reduction in body weight.

Table 2: Single-Dose Pharmacokinetics (PK) of Antitumor Agent-191 in Athymic Nude Mice

Dose (mg/kg,
p.o.)

Cmax (ng/mL) Tmax (h)
AUC₀₋₂₄
(h*ng/mL)

T₁/₂ (h)

25 1,250 1.0 8,500 4.5

50 2,600 1.0 18,200 4.8

PK parameters were determined following a single oral gavage administration to non-tumor-

bearing mice.

Table 3: Efficacy of Antitumor Agent-191 in HT-29 Human Colorectal Cancer Xenograft Model
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Treatment
Group

Dosing
Schedule

Mean Tumor
Volume at Day
21 (mm³)

Tumor Growth
Inhibition (TGI)
(%)

Mean Body
Weight
Change (%)

Vehicle Control QD, p.o. 1550 ± 210 - +2.1%

Antitumor agent-

191 (25 mg/kg)
QD, p.o. 720 ± 150 53.5% -1.8%

Antitumor agent-

191 (50 mg/kg)
QD, p.o. 350 ± 95 77.4% -4.5%

Reference

Compound (5

mg/kg)

QD, p.o. 410 ± 110 73.5% -5.1%

Treatment was initiated when tumors reached an average volume of 100-150 mm³. TGI is

calculated at the end of the study relative to the vehicle control group.

Signaling Pathway
The MAPK/ERK pathway is a chain of proteins that communicates signals from cell surface

receptors to the DNA in the cell nucleus. Antitumor agent-191 acts by inhibiting MEK1/2, a

central component of this cascade.
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Antitumor
agent-191.

Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
Objective: To determine the highest dose of Antitumor agent-191 that can be administered

daily for 7 days without causing unacceptable toxicity in mice.
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Materials:

Antitumor agent-191

Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)

Female Athymic Nude mice, 6-8 weeks old

Standard laboratory animal housing and care facilities

Calibrated balance, oral gavage needles

Procedure:

Animal Acclimatization: Acclimate mice to the facility for at least 7 days prior to the study.

Group Allocation: Randomly assign mice into groups of 3-5 animals per dose level. Include a

vehicle control group.

Dose Selection: Based on preliminary range-finding, select 3-4 dose levels (e.g., 25, 50, 100,

200 mg/kg).

Formulation: Prepare fresh formulations of Antitumor agent-191 in the vehicle each day.

Ensure the compound is fully suspended.

Administration: Administer the assigned dose or vehicle via oral gavage (p.o.) once daily for

7 consecutive days. Dosing volume is typically 10 mL/kg.

Monitoring:

Record body weights daily, just prior to dosing.

Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture,

activity, fur texture, breathing).

Note any mortality.
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Endpoint: The study is concluded after the 7-day dosing period, followed by a 24-hour

observation period.

MTD Determination: The MTD is defined as the highest dose that does not result in animal

death, >20% body weight loss, or severe, irreversible clinical signs of toxicity.

In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor efficacy of Antitumor agent-191 in an established human

tumor xenograft model.

Materials:

HT-29 human colorectal cancer cells

Matrigel (or similar basement membrane matrix)

Female Athymic Nude mice, 6-8 weeks old

Antitumor agent-191 and vehicle

Digital calipers

Sterile PBS, syringes, and needles

Procedure:

Tumor Cell Implantation:

Harvest HT-29 cells during their exponential growth phase.

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x

10⁷ cells/mL.

Subcutaneously inject 0.1 mL (5 x 10⁶ cells) of the cell suspension into the right flank of

each mouse.

Tumor Growth Monitoring:
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Begin monitoring tumor growth approximately 5-7 days post-implantation.

Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated

using the formula: Volume = (Length x Width²)/2.

Group Randomization:

When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment

groups (n=8-10 mice per group) with similar mean tumor volumes. Typical groups include

vehicle control, Antitumor agent-191 low dose, and Antitumor agent-191 high dose.

Treatment Administration:

Administer vehicle or Antitumor agent-191 at the predetermined doses and schedule

(e.g., 25 and 50 mg/kg, QD, p.o.) for 21 days.

Data Collection:

Measure tumor volumes and body weights twice weekly throughout the study.

Conduct daily clinical observations for any signs of distress or toxicity.

Study Endpoint:

The study concludes when tumors in the control group reach a predetermined endpoint

(e.g., 1500-2000 mm³) or after the planned treatment duration.

Individual mice are euthanized if their tumors exceed the size limit or show signs of

ulceration, or if body weight loss exceeds 20-25%.

Data Analysis:

Calculate the mean tumor volume ± SEM for each group at each time point.

Calculate the percent Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - (ΔT/

ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is

the change in mean tumor volume of the control group.
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Experimental Workflow Diagram
The following diagram illustrates the logical flow of the in vivo efficacy study.

Treatment Phase (21 Days)

Start: Prepare
HT-29 Cell Suspension

Implant Cells Subcutaneously
in Athymic Nude Mice

Monitor Tumor Growth
(2-3 times/week)

Tumors ~100-150 mm³:
Randomize Mice into Groups

Group 1:
Administer Vehicle Control

(QD, p.o.)

Group 2:
Administer Agent-191 (25 mg/kg)

(QD, p.o.)

Group 3:
Administer Agent-191 (50 mg/kg)

(QD, p.o.)

Measure Tumor Volume &
Body Weight Twice Weekly

Study Endpoint:
Tumors in Control Group >1500 mm³

Data Analysis:
Calculate TGI, Plot Growth Curves

End
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Caption: Workflow for a typical preclinical xenograft efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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